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Compound of Interest

Compound Name: GW 766994

Cat. No.: B1672477 Get Quote

Welcome to the Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals to provide in-depth information and

troubleshoot the clinical trial failure of the CCR3 antagonist, GW766994.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the clinical trial failure of GW766994?

A1: The primary reason for the failure of GW766994 in the clinical trial NCT01160224 was a

lack of efficacy. Specifically, it failed to meet its primary endpoint of significantly reducing

sputum eosinophil counts in patients with asthma and eosinophilic bronchitis compared to

placebo.[1] This was observed despite evidence of high target engagement, with plasma

concentrations of the drug consistent with over 90% receptor occupancy.[1]

Q2: Were there any safety concerns that contributed to the failure?

A2: Based on the available data from the key clinical trial, there were no major safety concerns

reported that led to the discontinuation of the trial. The decision to halt development was

primarily due to the lack of meaningful clinical benefit.

Q3: Did GW766994 show any therapeutic effect at all?

A3: GW766994 did demonstrate a modest, statistically significant improvement in two

secondary endpoints:
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PC20 methacholine: A measure of airway hyperresponsiveness.

Asthma Control Questionnaire (ACQ) scores: A patient-reported outcome on asthma control.

However, these improvements were not considered clinically significant.[1] There was no

improvement in forced expiratory volume in 1 second (FEV1), a key measure of lung function.

[1]

Q4: What was the proposed mechanism of action for GW766994?

A4: GW766994 is a selective, competitive antagonist of the human C-C chemokine receptor

type 3 (CCR3).[2][3] CCR3 is a key receptor involved in the recruitment of eosinophils to sites

of inflammation, a process mediated by chemokines such as eotaxin.[1] The therapeutic

hypothesis was that by blocking CCR3, GW766994 would inhibit eosinophil migration into the

airways, thereby reducing eosinophilic inflammation and improving asthma symptoms.

Troubleshooting Guide: Understanding the
Discrepancy Between Preclinical Promise and
Clinical Failure
This guide will help you analyze the potential reasons for the disconnect between the expected

and observed outcomes with GW766994.

Issue 1: High Receptor Occupancy Did Not Translate to
Efficacy
Observation: Despite achieving over 90% CCR3 receptor occupancy, GW766994 did not

significantly reduce sputum or blood eosinophil counts.[1]

Possible Explanations & Troubleshooting Steps:

Redundancy in Eosinophil Recruitment Pathways: The CCR3/eotaxin axis may not be the

sole or dominant pathway for eosinophil recruitment in human asthma. Other chemokine

receptors and signaling molecules could be compensating for the CCR3 blockade.
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Action: In your own research, consider investigating the role of other eosinophil

chemoattractants and their receptors in your models.

Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: While plasma concentrations

were sufficient for receptor binding, the drug concentration at the site of action (the lung

tissue) may have been inadequate.

Action: When developing similar compounds, ensure that you have robust methods to

measure target engagement in the relevant tissue compartment, not just in plasma.

Biased Agonism or Functional Selectivity: The in vitro assays used to characterize

GW766994 may not have fully captured its functional effects in vivo. The drug might have

acted as a partial agonist or biased agonist under certain physiological conditions.

Action: Employ a broad range of functional assays in preclinical development to

characterize the full pharmacological profile of a compound.

Issue 2: Disappointing Clinical Efficacy Despite Positive
Preclinical Signals (Hypothetical)
While specific preclinical efficacy data for GW766994 is not readily available in the public

domain, we can surmise that it showed promise in animal models of asthma, as is typical for

compounds entering clinical trials. The failure in humans highlights a common challenge in

drug development.

Possible Explanations & Troubleshooting Steps:

Species Differences in Eosinophil Biology: The role and regulation of eosinophils and CCR3

in commonly used animal models (e.g., mice) may not accurately reflect human asthma

pathophysiology.

Action: Carefully consider the translatability of your chosen animal model. Whenever

possible, use human cells and tissues for in vitro validation.

Complexity of Human Asthma: Clinical trial participants often have more complex disease

phenotypes and comorbidities than highly controlled animal models. The underlying

inflammatory pathways can vary significantly between patients.
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Action: For future clinical trials, consider incorporating biomarker-driven patient

stratification to identify subpopulations most likely to respond to a targeted therapy.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the NCT01160224 clinical

trial.

Table 1: Primary Efficacy Endpoint - Sputum Eosinophil Count

Parameter GW766994 Placebo p-value

Baseline Sputum

Eosinophils (%)

>4.9% in 53 out of 60

patients

>4.9% in 53 out of 60

patients
N/A

Change from Baseline

in Sputum Eosinophils

(%)

Not significantly

reduced

Not significantly

reduced
Not significant

Note: Specific mean and standard deviation values for the change from baseline were not

detailed in the primary publication.

Table 2: Secondary Efficacy Endpoints

Parameter
Improvement with
GW766994

Clinical Significance

PC20 Methacholine 0.66 doubling dose Not clinically significant

Asthma Control Questionnaire

(ACQ) Score
0.43 point improvement Not clinically significant

FEV1 No improvement N/A

Table 3: Pharmacokinetic & Pharmacodynamic Parameters
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Parameter Value

Receptor Occupancy >90%

Dosing Regimen 300 mg twice daily for 10 days

Experimental Protocols
Below are detailed methodologies for the key experiments cited in the GW766994 clinical trial.

Sputum Eosinophil Count
Sputum Induction: Sputum was induced using nebulized hypertonic saline.

Sputum Processing: The collected sputum was processed to create a cell suspension.

Cell Staining: The cells were stained to differentiate various leukocyte populations.

Microscopic Analysis: A differential cell count was performed under a microscope to

determine the percentage of eosinophils.

Methacholine Challenge Test (PC20)
Baseline Spirometry: The patient's baseline Forced Expiratory Volume in 1 second (FEV1)

was measured.

Methacholine Inhalation: The patient inhaled increasing concentrations of methacholine, a

bronchoconstricting agent.

Post-Inhalation Spirometry: FEV1 was measured after each dose of methacholine.

PC20 Determination: The test was stopped when the FEV1 decreased by 20% from

baseline. The PC20 is the concentration of methacholine that causes this 20% drop.

Asthma Control Questionnaire (ACQ)
Patient Questionnaire: Patients completed a standardized questionnaire consisting of

questions about their asthma symptoms (e.g., nighttime awakenings, shortness of breath),

activity limitations, and use of rescue medication over the previous week.
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FEV1 Measurement: The patient's FEV1 was measured.

Scoring: The responses to the questionnaire and the FEV1 measurement were used to

calculate a score, with lower scores indicating better asthma control.
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Caption: Proposed mechanism of action of GW766994 in blocking eosinophil recruitment.

Experimental Workflow of the NCT01160224 Clinical Trial
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Caption: Simplified workflow of the GW766994 clinical trial (NCT01160224).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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